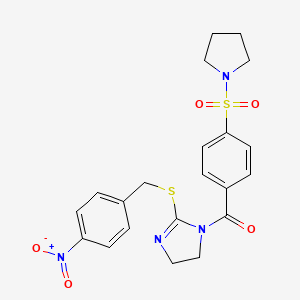

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H22N4O5S2 and its molecular weight is 474.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a sulfur-containing heterocyclic compound belonging to the imidazole family. Its unique structure contributes to its significant biological activities, particularly as an inhibitor of cysteine proteases, which are crucial in various pathological processes including cancer and viral infections.

The compound has the molecular formula C19H18N4O5S2 and appears as a yellow crystalline powder with a melting point of approximately 200-215°C. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), exhibiting stability at physiological pH, which is beneficial for storage and handling in laboratory settings.

The biological activity of this compound primarily stems from its ability to inhibit cysteine proteases like cathepsin B, cathepsin K, and cathepsin L. These enzymes are implicated in tumor progression, inflammatory responses, and viral replication. The nitro group within the structure can undergo reduction to form reactive intermediates that interact with biological molecules, while the thioether linkage and imidazole ring facilitate binding interactions with target proteins and enzymes .

Inhibition of Cysteine Proteases

Research indicates that this compound exhibits potent inhibition against several cysteine proteases. Preclinical studies have demonstrated its effectiveness in:

- Anti-tumor activity : The compound has shown promise in reducing tumor growth in various cancer models.

- Anti-inflammatory properties : It can modulate inflammatory pathways by inhibiting proteolytic enzymes involved in inflammation.

- Anti-viral effects : The inhibition of cysteine proteases also suggests potential antiviral applications, particularly against viruses that exploit these enzymes for replication .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

- Anticancer Activity : A study demonstrated that compounds similar to the target molecule significantly reduced cell viability in cancer cell lines through apoptosis induction via caspase pathways .

- Antimicrobial Properties : Other derivatives of imidazole have shown antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broader spectrum of biological activity for imidazole-containing compounds .

- Neurotoxicity Assessment : In vivo studies have assessed the neurotoxicity of related compounds, confirming that certain derivatives do not significantly alter liver enzyme levels, indicating a favorable safety profile .

Comparative Analysis

To further elucidate the unique aspects of this compound's biological activity, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Nitrobenzyl thiosemicarbazone | Thiosemicarbazone moiety | Moderate cysteine protease inhibition | Simpler structure without imidazole ring |

| Tosylated imidazoles | Imidazole core with tosyl group | Varies; some exhibit anti-inflammatory properties | Different substituents on imidazole ring |

| Benzothiazepine derivatives | Benzothiazepine core | Anticancer activities reported | Different heterocyclic framework |

This table highlights how structural variations influence the biological activities of these compounds, emphasizing the distinctive properties of This compound .

Applications De Recherche Scientifique

Structural Overview

This compound consists of:

- An imidazole ring, which is known for its biological activity.

- A nitrobenzyl group that enhances the compound's reactivity and interaction with biological targets.

- A pyrrolidinylsulfonylphenyl moiety that contributes to its pharmacological properties.

Inhibition of Cysteine Proteases

One of the primary applications of this compound is its role as a potent inhibitor of cysteine proteases , such as cathepsin B, K, and L. These enzymes are implicated in various pathological processes, including:

- Cancer progression

- Viral infections

- Inflammatory responses

Preclinical studies indicate that this compound exhibits significant anti-tumor and anti-inflammatory properties, making it a candidate for further development as a therapeutic agent against cancers and other diseases associated with cysteine protease activity .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps:

- Formation of the Thioether Linkage : This is achieved through the reaction of 4-nitrobenzyl chloride with a thiol derivative.

- Imidazole Ring Formation : The thioether intermediate undergoes cyclization with an appropriate diamine.

- Pyrrolidinylsulfonyl Group Introduction : This is accomplished through nucleophilic substitution reactions.

The mechanism of action involves the reduction of the nitro group under hypoxic conditions, leading to the release of active metabolites that can interact with molecular targets like DNA or enzymes, thereby inducing cytotoxicity in cancer cells .

Anticancer Studies

Research has demonstrated that compounds similar to (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exhibit promising activity against various cancer cell lines. For instance:

- In vitro studies using human liver cancer cell lines have shown that related compounds possess higher selectivity indices compared to established chemotherapeutics like methotrexate .

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding affinity and specificity of this compound towards cysteine proteases. These studies help elucidate the mechanisms by which it exerts its biological effects and provide insights into its potential therapeutic applications .

Propriétés

IUPAC Name |

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S2/c26-20(17-5-9-19(10-6-17)32(29,30)23-12-1-2-13-23)24-14-11-22-21(24)31-15-16-3-7-18(8-4-16)25(27)28/h3-10H,1-2,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROXRIVNXYHHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.